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molecular formula C7H5IO2 B156012 2-Hydroxy-5-iodobenzaldehyde CAS No. 1761-62-2

2-Hydroxy-5-iodobenzaldehyde

Cat. No. B156012
M. Wt: 248.02 g/mol
InChI Key: PDFVIWFKGYODKD-UHFFFAOYSA-N
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Patent
US07446102B2

Procedure details

67.2 g (0.48 mol) of potassium carbonate are added to a solution of 100 g (0.40 mol) of 2-hydroxy-5-iodobenzaldehyde (Example 1A) in 1.5 l of dimethylformamide and, after a few minutes, 51 ml (0.44 mol) of benzyl chloride are added. The reaction mixture is stirred under reflux at 120° C. for 24 h. After stirring at RT for a further 24 h and the addition of 1.5 l of water, a solid crystallizes out. The precipitate is collected by suction filtration, washed twice with water and dried in vacuo. The solid is recrystallized from 230 ml of ethanol. 122.9 g (90% of theory) of product are obtained.
Quantity
67.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:9]=1[CH:10]=[O:11].[CH2:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN(C)C=O>[CH2:17]([O:7][C:8]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:9]=1[CH:10]=[O:11])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
67.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)I
Name
Quantity
1.5 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
51 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at RT for a further 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
a solid crystallizes out
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by suction filtration
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from 230 ml of ethanol
CUSTOM
Type
CUSTOM
Details
122.9 g (90% of theory) of product are obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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